3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid: This can be achieved through the reaction of 1,3-dimethyl-1H-pyrazole with a suitable carboxylating agent under controlled conditions.
Amidation Reaction: The carboxylic acid is then converted to its corresponding amide by reacting with an amine, such as 1-methyl-1H-pyrazole-5-amine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles like halides, amines, or thiols; reactions often conducted in polar solvents with or without catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide
- 1,3-dimethyl-5-(methylamino)-1H-pyrazole-4-carboxamide
- 1-methyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide
Uniqueness
3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. Its dual pyrazole moiety and the presence of both amino and carboxamide functional groups make it a versatile compound for various applications.
Properties
Molecular Formula |
C11H16N6O |
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Molecular Weight |
248.28 g/mol |
IUPAC Name |
5-[(2,5-dimethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H16N6O/c1-7-4-8(16(2)14-7)6-13-10-5-9(11(12)18)17(3)15-10/h4-5H,6H2,1-3H3,(H2,12,18)(H,13,15) |
InChI Key |
JKHFFNJIHIAJOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=NN(C(=C2)C(=O)N)C)C |
Origin of Product |
United States |
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